

# Citreamicin Alpha: A Technical Guide to a Polycyclic Xanthone Antibiotic

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## Compound of Interest

Compound Name: Citreamicin alpha

Cat. No.: B15565704

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## Introduction

**Citreamicin alpha**, also known as LL-E 19085 alpha, is a polycyclic xanthone antibiotic produced by the actinomycete *Micromonospora citrea*.<sup>[1]</sup> It belongs to a class of highly oxygenated aromatic polyketides characterized by a distinctive angular hexacyclic framework.<sup>[1][2]</sup> This class of natural products has garnered significant interest due to its potent biological activities, particularly its remarkable antibacterial efficacy against Gram-positive bacteria, including drug-resistant strains.<sup>[1][3]</sup> Some polycyclic xanthenes have also demonstrated significant cytotoxic effects against various cancer cell lines at nanomolar concentrations. This technical guide provides a comprehensive overview of **citreamicin alpha**, including its biological activity, biosynthesis, and detailed experimental protocols for its study.

## Biological Activity

**Citreamicin alpha** exhibits a potent and selective spectrum of activity, primarily against Gram-positive bacteria.

## Antibacterial Spectrum

In vitro studies have demonstrated the efficacy of **citreamicin alpha** against a wide range of clinical isolates of Gram-positive cocci. The antibacterial activity is comparable to or, in some cases, superior to other antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) of **Citreamicin Alpha** Against Gram-Positive Cocci

Bacterial Group	Number of Isolates	MIC Range (µg/mL)	MIC to Inhibit 64% of Isolates (µg/mL)
Staphylococci	313	0.12 - 4.0	-
Streptococcus pyogenes	Not specified	0.03 - 0.12	-
Enterococci	62	Not specified	2.0

Data from Qadri et al., 1992.

The in vitro activity of **citreamicin alpha** has been reported to be far superior to that of ampicillin, augmentin, cephalothin, and erythromycin, and equal to or slightly inferior to that of vancomycin against these Gram-positive cocci.

## Cytotoxicity

While specific cytotoxicity data for **citreamicin alpha** is not readily available in the public domain, studies on closely related citreamicin analogues provide insights into the potential cytotoxic profile of this class of compounds. For instance, citreamicin  $\epsilon$ , another member of the citreamicin family, has been evaluated for its cytotoxic activity.

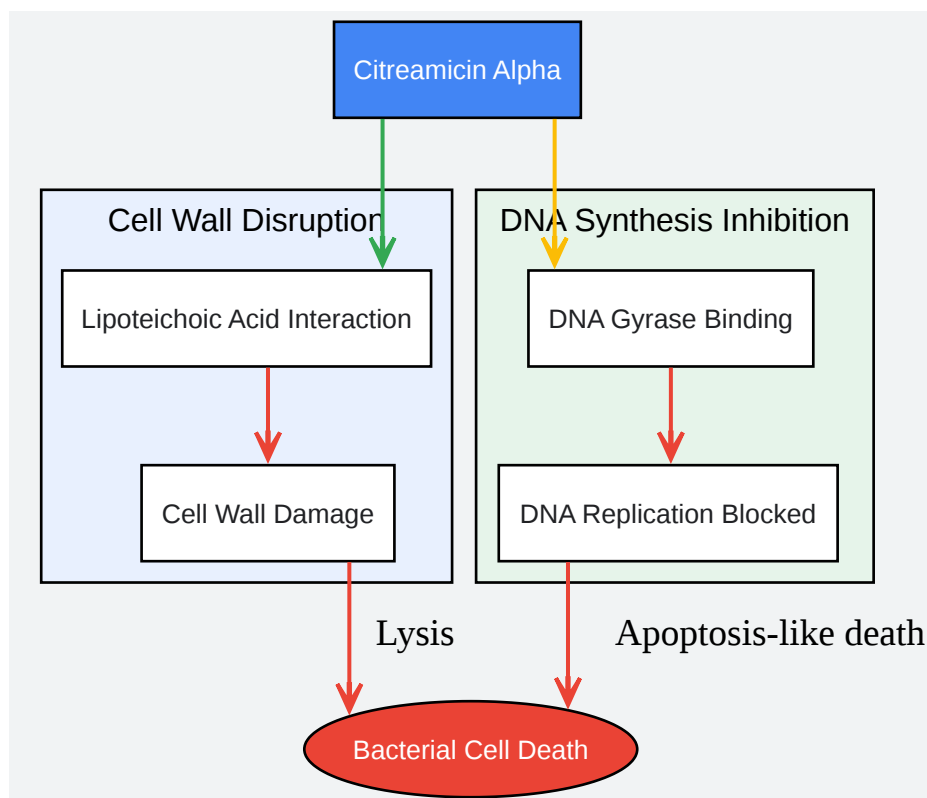
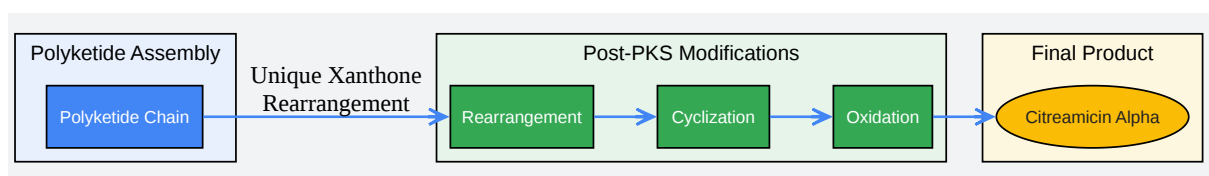
Table 2: Cytotoxicity of Citreamicin  $\epsilon$  Against PtK2 Cells

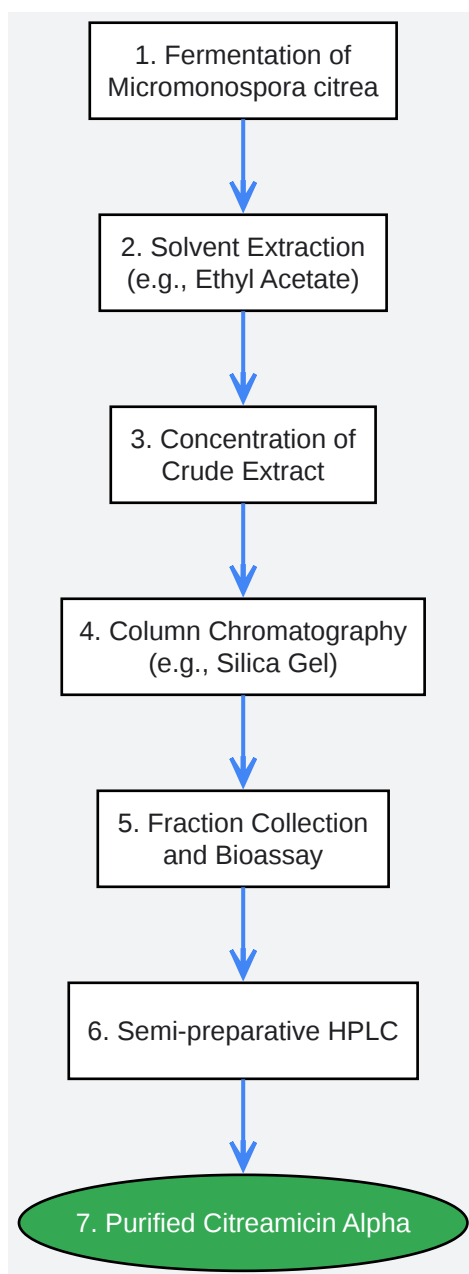
Compound	Cell Line	IC50 (µM)
Citreamicin $\epsilon$ A	PtK2	0.086
Citreamicin $\epsilon$ B	PtK2	0.025

Data from a study on citreamicin  $\epsilon$ , a related polycyclic xanthone. It is important to note that these values are for a related compound and may not be directly representative of **citreamicin alpha**'s activity.

## Biosynthesis

The biosynthesis of **citreamicin alpha** originates from a polyketide precursor. Isotope-labeling studies have indicated that the complex polycyclic structure is formed through a unique rearrangement mechanism of the polyketide chain, a distinctive feature of xanthone biosynthesis.





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## References

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